3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
Description
3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a sulfamoyl substituent at the 3-position of the thiophene ring. The sulfamoyl group is further substituted with a 4-ethoxyphenyl and methyl moiety, while the carboxamide nitrogen is linked to a 3-methylbutyl chain ().
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-5-25-16-8-6-15(7-9-16)21(4)27(23,24)17-11-13-26-18(17)19(22)20-12-10-14(2)3/h6-9,11,13-14H,5,10,12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTZZIAAWTZRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols. The major products formed depend on the specific reagents and conditions used in these reactions
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Key Observations :
- Sulfonamide vs. Carboxamide Linkages: The target compound’s sulfamoyl group (SO₂NH) distinguishes it from analogs with simple sulfonyl (SO₂) or carboxamide (CONH) groups ().
- Substituent Effects : The 4-ethoxyphenyl group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing chlorophenyl () or trifluoromethoxyphenyl () groups in analogs. These differences likely modulate solubility, membrane permeability, and receptor affinity.
- N-Alkyl vs. N-Aryl Chains : The 3-methylbutyl chain in the target compound provides lipophilicity, whereas N-aryl substituents (e.g., 4-chlorophenyl in ) may enhance π-π stacking interactions with aromatic residues in target proteins .
Key Observations :
- Coupling Reagents : HATU and TBTU are commonly used for carboxamide bond formation (). The target compound’s synthesis likely employs similar strategies.
- Purity Variability : The 99.05% purity of the difluorophenyl analog () suggests optimized purification (e.g., silica chromatography), whereas lower yields in benzothiadiazolyl derivatives () reflect steric challenges.
Biological Activity
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfamoyl group, and an ethoxyphenyl moiety. Its chemical formula is , and it exhibits characteristics typical of thiophene derivatives, such as lipophilicity, which may enhance its bioavailability.
Antimicrobial Properties
Research indicates that thiophene derivatives often exhibit antimicrobial activity. Studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains. For instance, derivatives with sulfamoyl groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
Thiophene-based compounds are increasingly being investigated for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can interact with enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Receptor Modulation : The compound may bind to specific receptors involved in cancer cell signaling, thereby inhibiting growth signals.
- Inflammatory Pathways : It has been suggested that this compound may inhibit pathways such as COX-2 and NF-kB, which are crucial in inflammation and cancer progression .
Case Studies
Several studies have explored the efficacy of thiophene derivatives in various biological contexts:
- Antimicrobial Study : A study demonstrated that a related thiophene derivative showed significant activity against Staphylococcus aureus with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics.
- Anticancer Research : In a series of experiments involving human breast cancer cell lines, the compound exhibited IC50 values indicating potent anti-proliferative effects, leading researchers to propose further development as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
